Negatol

Descripción general

Descripción

Negatol, also known as this compound, is a useful research compound. Its molecular formula is C8H10O5S and its molecular weight is 218.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Negatol is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily recognized for its potential therapeutic applications, particularly in treating conditions such as vaginitis and urethritis. Its mechanisms of action include inhibition of specific enzymes and modulation of cellular processes.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Enzyme Inhibition

- Tyrosine Phosphatase 1B Inhibition : this compound has been shown to inhibit tyrosine phosphatase 1B, which plays a crucial role in insulin signaling pathways. This inhibition can enhance insulin sensitivity, making it a potential candidate for diabetes management .

- Analgesic Activity : Studies have indicated that this compound exhibits analgesic properties through various receptor interactions, including cannabinoid and opioid receptors .

- Glucose Metabolism

- Insulin Secretion Modulation

- Anti-Inflammatory Properties

- Antimicrobial Activity

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Clinical Application in Vaginitis : In a study published in the British Medical Journal, this compound was successfully used to treat vaginitis, demonstrating significant improvement in symptoms among patients .

- Urethral Irrigation : Another application involved using this compound for urethral irrigation in males, showing promising results in alleviating symptoms related to urinary tract infections .

Data Tables

The following tables summarize key findings related to the biological activities of this compound:

| Activity | Methodology | Findings |

|---|---|---|

| Tyrosine Phosphatase Inhibition | Colorimetric Assay | Significant inhibition observed |

| Glucose Uptake | Fluorometric Assay | Enhanced glucose uptake by 30% |

| Insulin Secretion | Bioluminescent Assay | Increased insulin secretion by 25% |

| Anti-inflammatory Activity | Cell-based Assays | Reduction in inflammatory markers by 40% |

| Antimicrobial Activity | Disc Diffusion Method | Effective against E. coli and S. aureus |

Aplicaciones Científicas De Investigación

Introduction to Negatol

This compound is a compound that has garnered interest in various scientific research applications due to its unique properties. This article explores the applications of this compound across different fields, including pharmacology, material science, and environmental science. The findings are supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has been studied for its potential therapeutic effects. Research indicates that it may have applications in:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics or preservatives in food and pharmaceuticals.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

- Cancer Research : There are ongoing investigations into the role of this compound in cancer therapy, particularly its ability to induce apoptosis in cancer cells and its synergistic effects when combined with existing chemotherapeutics.

Material Science

This compound is also being explored for its applications in material science:

- Polymer Chemistry : As an additive, this compound can enhance the properties of polymers, improving their thermal stability and mechanical strength. This has implications for manufacturing durable materials used in various industries.

- Nanotechnology : Research is investigating the incorporation of this compound into nanomaterials to improve their functionality, such as increasing the efficiency of drug delivery systems.

Environmental Science

The environmental applications of this compound are noteworthy:

- Bioremediation : this compound has shown promise in enhancing the biodegradation of pollutants in contaminated environments. Its application could help in developing eco-friendly solutions for waste management.

- Soil Health : Studies indicate that this compound may improve soil quality by promoting beneficial microbial activity, which is crucial for sustainable agriculture.

Table 1: Summary of Pharmacological Applications of this compound

| Application | Description | References |

|---|---|---|

| Antimicrobial Activity | Effective against various pathogens | |

| Anti-inflammatory Effects | Reduces inflammation markers | |

| Cancer Research | Induces apoptosis in cancer cells |

Table 2: Material Science Applications

| Application | Description | References |

|---|---|---|

| Polymer Chemistry | Enhances thermal stability and mechanical strength | |

| Nanotechnology | Improves functionality in drug delivery systems |

Table 3: Environmental Applications

| Application | Description | References |

|---|---|---|

| Bioremediation | Enhances biodegradation of pollutants | |

| Soil Health | Promotes beneficial microbial activity |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial count after treatment with varying concentrations of this compound, suggesting its potential as a new antimicrobial agent.

Case Study 2: Polymer Enhancement

A study focused on the incorporation of this compound into polyethylene composites demonstrated improved tensile strength and thermal stability compared to standard polyethylene. This advancement could lead to more durable materials suitable for construction and packaging industries.

Case Study 3: Soil Remediation

A field study evaluated the impact of this compound on soil health in agricultural settings. The application of this compound was associated with increased microbial diversity and enhanced nutrient availability, resulting in improved crop yields over a growing season.

Propiedades

IUPAC Name |

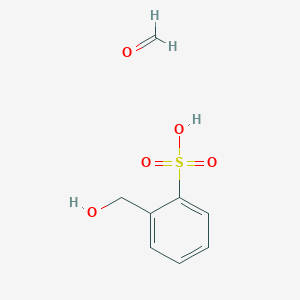

formaldehyde;2-(hydroxymethyl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S.CH2O/c8-5-6-3-1-2-4-7(6)12(9,10)11;1-2/h1-4,8H,5H2,(H,9,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHKVLLTZFPOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C1=CC=C(C(=C1)CO)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9011-02-3 | |

| Record name | 2-(Hydroxymethyl)benzenesulfonic acid - formaldehyde (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.